4-Chloro-2-fluoro-5-nitropyridine
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Overview
Description
4-Chloro-2-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-nitropyridine typically involves the nitration of 2-chloro-5-fluoropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines and alcohols.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitropyridine is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Agricultural Chemistry: The compound is used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-nitropyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-fluoro-5-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C5H2ClFN2O2 |
---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |
InChI Key |
MLUAOBMPMNYXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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